molecular formula C25H28BrClN2O6 B5204339 ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride CAS No. 88461-87-4

ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride

Cat. No.: B5204339
CAS No.: 88461-87-4
M. Wt: 567.9 g/mol
InChI Key: PHSKEOJEIFVOLW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is a complex indole derivative featuring multiple functional groups:

  • Indole core: Substituted at positions 1, 2, 3, 5, and 4.
  • Position 1: 4-Methoxyphenyl group (electron-donating substituent).
  • Position 2: Morpholin-4-ylmethyl moiety (enhances solubility and bioavailability via tertiary amine).
  • Position 3: Ethyl carboxylate ester (common in prodrug design).
  • Position 6: Bromine atom (steric and electronic effects).
  • Hydrochloride salt: Improves crystallinity and stability .

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O6.ClH/c1-4-33-25(30)24-19-13-23(34-16(2)29)20(26)14-21(19)28(17-5-7-18(31-3)8-6-17)22(24)15-27-9-11-32-12-10-27;/h5-8,13-14H,4,9-12,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSKEOJEIFVOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)OC)CN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008165
Record name Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-87-4
Record name Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by an indole core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C25H28BrClN2O5
  • Molecular Weight : 551.9 g/mol
  • CAS Number : 88461-86-3

The compound features an indole scaffold, which is associated with numerous pharmacological effects. The presence of bromine and morpholine groups enhances its reactivity and biological interactions.

The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various downstream effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains.

Case Studies

  • Case Study on Enzyme Inhibition : A study demonstrated that similar indole derivatives inhibited acetylcholinesterase (AChE), enhancing acetylcholine levels in synapses, which could have implications for treating neurodegenerative diseases.
    • Results : The IC50 values ranged from 200 to 500 nM for various derivatives tested against AChE.
  • Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in models of oxidative stress, suggesting that this compound might also confer similar benefits due to its structural analogies.

Comparative Analysis with Similar Compounds

The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride can be compared to other structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
Ethyl 6-bromoindole-3-carboxylateIndole core, no morpholineAntimicrobial
Morpholino-substituted indolesContains morpholineNeuroprotective

These comparisons highlight the unique aspects of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride that may confer distinct biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison

Compound Name / ID Indole Position Key Substituents Molecular Weight (g/mol) Salt Form Reference
Target compound 1, 2, 3, 5, 6 4-MeOPh, morpholinylmethyl, ethyl carboxylate, 5-acetyloxy, 6-Br ~600 (estimated) Hydrochloride N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) 2 Benzophenone, 5-F 358.36 None
5-Bromo-6-methoxy-1H-indole () 5, 6 5-OH (acetylated in target), 6-Br 226.06 None
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () Non-indole Benzofuran core, 6-Br, 4-FPh, ethyl carboxylate 497.30 None
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 9c, ) 3, 5 6-Br, triazole-ethyl, 3,5-dimethoxyphenyl 426.23 None

Key Observations :

  • The target compound is unique in combining morpholine , 4-methoxyphenyl , and acetyloxy groups on an indole scaffold.
  • Compound 3 () shares a 5-fluoro substituent but lacks the morpholine and acetyloxy groups, focusing instead on benzophenone-derived amides .
  • ’s bromoindole highlights the pharmacological relevance of 5/6-substituted indoles but lacks the target’s multi-functionalization .
  • ’s benzofuran analog demonstrates the utility of bromine and carboxylate groups in non-indole systems, suggesting broader SAR exploration .

Key Observations :

  • The target’s synthesis likely parallels ’s high-temperature condensation but requires additional steps for morpholine and acetyloxy incorporation.

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison

Compound Melting Point (°C) Rf Value Notable Spectral Features (NMR, IR) Reference
Target compound Not reported Not reported Expected: δ 1.3–1.5 (ethyl ester), δ 3.7 (morpholine CH2) N/A
Compound 3 () 249–250 0.67 (CHCl3/MeOH) δ 12.33 (NHCO), 1666 cm⁻¹ (C=O), [M+H]+ 359.11903
Compound 9c () Not reported 0.30 (EtOAc/hexane) δ 8.14 (H-2 indole), [M+H]+ 427.0757
’s bromoindole Not reported N/A δ 106.4 (C-6 Br), HMBC to C-5-OH

Key Observations :

  • The target’s hydrochloride salt may lower its melting point compared to neutral analogs like Compound 3 .
  • ’s NMR data (δ 106.4 ppm for C-6 Br) provides a benchmark for characterizing the target’s brominated indole core .

Q & A

Q. How can the regioselectivity of bromination in indole derivatives like this compound be optimized?

Bromination at the 6-position of the indole core can be influenced by steric and electronic factors. To enhance regioselectivity, use directing groups (e.g., acetyloxy at C5) or controlled reaction conditions (e.g., low-temperature bromination with N-bromosuccinimide in DMF). Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to detect spatial proximity between substituents .

Q. What purification strategies are effective for isolating this hydrochloride salt?

Precipitation via pH adjustment (e.g., adding HCl to a solution in ethanol/water) followed by recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) can improve purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for final purification .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Key signals include the morpholine methylene (δ ~3.5–3.7 ppm) and acetyloxy carbonyl (δ ~170 ppm in 13C NMR).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • X-ray crystallography : Resolve ambiguities in substituent orientation, especially for the morpholinylmethyl group .

Q. How can reaction yields be improved during the introduction of the morpholin-4-ylmethyl group?

Use a two-step protocol: (1) Mannich reaction with morpholine and formaldehyde under reflux in ethanol, followed by (2) in situ reduction with NaBH4. Optimize stoichiometry (1.2 equiv morpholine) and monitor pH to prevent side reactions .

Advanced Research Questions

Q. What computational tools can predict the compound’s solubility and stability in physiological buffers?

Molecular dynamics (MD) simulations with software like GROMACS can model solvation behavior. Pair with COSMO-RS theory to predict solubility parameters. Validate experimentally via shake-flask method in PBS (pH 7.4) and compare with computational results .

Q. How to design structure-activity relationship (SAR) studies targeting indole-based kinase inhibitors?

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess electronic effects.
  • In vitro assays : Test inhibitory activity against kinases (e.g., Aurora A) using fluorescence polarization assays. Use a 96-well plate format with ATP concentration gradients (0–100 µM) .

Q. What strategies mitigate contradictions in biological activity data across cell lines?

  • Dose-response normalization : Use Hill equation modeling to calculate IC50 values.
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation, which may explain variability .

Q. How can flow chemistry improve scalability of the synthesis?

Implement a continuous-flow system with segmented gas-liquid phases to enhance mixing. Use Design of Experiments (DoE) to optimize parameters (residence time, temperature). For example, a microreactor at 80°C with 10-minute residence time increased yield by 15% compared to batch methods .

Q. What in silico methods evaluate the compound’s potential as a fluorescent probe?

Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G* basis set) predict absorption/emission spectra. Compare with experimental data from fluorescence spectroscopy in DMSO .

Q. How to assess the hydrochloride salt’s hygroscopicity for formulation studies?

Perform dynamic vapor sorption (DVS) analysis at 25°C with humidity cycles (0–90% RH). Use Karl Fischer titration to quantify water content post-DVS. Store samples in desiccators with silica gel for stability testing .

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